molecular formula C12H22N2O3 B13619588 Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate CAS No. 2166686-76-4

Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate

Cat. No.: B13619588
CAS No.: 2166686-76-4
M. Wt: 242.31 g/mol
InChI Key: ZVIKEXNCEVBMAI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with morpholine under specific conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with morpholine in the presence of a base such as sodium hydride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate can undergo substitution reactions where the morpholine ring can be replaced or modified by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azetidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications in this area are still being explored and developed.

Mechanism of Action

The mechanism of action of tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

  • Tert-butyl 3-(morpholin-3-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
  • Tert-butyl 3-[(morpholin-4-yl)methyl]azetidine-1-carboxylate

Comparison: Tert-butyl 3-(morpholin-2-YL)azetidine-1-carboxylate is unique due to the position of the morpholine ring on the azetidine structure. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, it may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications .

Properties

CAS No.

2166686-76-4

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 3-morpholin-2-ylazetidine-1-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-7-9(8-14)10-6-13-4-5-16-10/h9-10,13H,4-8H2,1-3H3

InChI Key

ZVIKEXNCEVBMAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCCO2

Origin of Product

United States

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